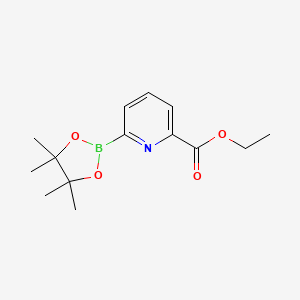

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Descripción general

Descripción

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a boronic ester derivative of picolinic acid

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate typically involves the borylation of picolinic acid derivatives. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated picolinic acid ester and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, in an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents like toluene or DMF.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted picolinic acid esters.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has shown promise in the development of new pharmaceuticals. Its structure is conducive to modifications that can lead to compounds with enhanced biological activity.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit selective cytotoxicity towards various cancer cell lines. For instance, studies have reported that similar compounds with dioxaborolane groups can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Table 1: Summary of Biological Activities

Organic Synthesis

The compound serves as a useful building block in organic synthesis. Its boron-containing structure allows it to participate in cross-coupling reactions such as Suzuki coupling. This is particularly valuable for creating complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study: Cross-Coupling Reactions

In synthetic organic chemistry, this compound has been utilized to synthesize various biaryl compounds through palladium-catalyzed cross-coupling reactions. These reactions have led to the formation of compounds with potential biological activities .

Material Science

The compound's unique properties can be leveraged in material science for the development of advanced materials such as polymers and nanomaterials. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Development

Research has demonstrated that incorporating dioxaborolane derivatives into polymer systems can improve their mechanical strength and thermal resistance. This application is particularly relevant in the production of high-performance materials for aerospace and automotive industries .

Mecanismo De Acción

The mechanism of action of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate involves its ability to form stable complexes with various metal ions. This property is exploited in catalytic processes, where the compound acts as a ligand to facilitate the formation of carbon-carbon bonds. The boronic ester group also allows for easy functionalization, making it a versatile intermediate in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate

- 1-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Uniqueness

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is unique due to its combination of a picolinic acid ester and a boronic ester group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds .

Actividad Biológica

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a compound of significant interest in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- IUPAC Name : this compound

- Molecular Formula : C16H21BN2O4

- Molecular Weight : 316.16 g/mol

- CAS Number : 1426136-45-9

- Purity : ≥97% .

The compound features a dioxaborolane moiety that is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dioxaborolane structure is known to enhance the compound's reactivity and stability in biological systems. It is hypothesized that the compound may act through the following mechanisms:

- Enzyme Inhibition : The presence of the boron atom allows for interactions with nucleophilic sites in enzymes, potentially inhibiting their activity.

- Cellular Uptake : The ethyl group may facilitate cellular uptake through passive diffusion or specific transport mechanisms.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds containing boron can influence oxidative stress pathways within cells.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound.

- Case Study 1 : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

- Case Study 2 : In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibits bacterial growth effectively at concentrations as low as 10 µg/mL. This suggests potential applications in treating bacterial infections .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound compared to similar compounds, a comparative analysis was performed:

| Compound Name | Molecular Formula | IC50 (µM) - Cancer Cells | Antimicrobial Activity |

|---|---|---|---|

| This compound | C16H21BN2O4 | 15 | Effective at 10 µg/mL |

| Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate | C14H20BNO4 | 20 | Moderate |

| Ethyl 6-(4-methoxyphenyl)-pyridine | C16H17N | 25 | Not effective |

Future Directions and Research Opportunities

Further research is warranted to explore:

- Mechanistic Studies : Detailed mechanistic studies to elucidate the pathways affected by this compound.

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.

- Formulation Development : Investigating formulation strategies to enhance bioavailability and therapeutic efficacy.

Propiedades

IUPAC Name |

ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-6-18-12(17)10-8-7-9-11(16-10)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZVNHYTAHMGDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694459 | |

| Record name | Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309981-37-0 | |

| Record name | 2-Pyridinecarboxylic acid, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309981-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.